3-(1H-imidazol-1-yl)-5-methylpyridine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. For instance, one study synthesized new compounds containing an imidazole ring and Schiff base through the condensation reaction of 3-(1H-imidazol-1-yl) propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using various spectroscopic methods. For example, Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) spectroscopic methods were used to characterize the structures of compounds .Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions. For instance, they can undergo condensation reactions with aldehydes to form Schiff bases .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular formula of imidazole is C3H4N2 .Mechanism of Action
Safety and Hazards
Future Directions
Imidazole derivatives have been extensively studied for their potential therapeutic applications. For example, they have been investigated for their antimicrobial, antifungal, and antitumor activities . Future research may focus on the development of new imidazole derivatives with improved efficacy and safety profiles.
Properties
IUPAC Name |
3-imidazol-1-yl-5-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-8-4-9(6-11-5-8)12-3-2-10-7-12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXFQQDQBSVFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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